molecular formula C16H22N2O6S B2556470 2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide CAS No. 1902908-39-7

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide

Cat. No. B2556470
CAS RN: 1902908-39-7
M. Wt: 370.42
InChI Key: JDTSNHPYXUCREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide, also known as OBAA, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. OBAA exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Scientific Research Applications

Antioxidant Activity

2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide: has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. Some synthesized derivatives of this compound have shown more effective antioxidant activity compared to standard compounds .

Antibacterial Properties

In vitro studies have explored the antibacterial activity of this benzamide against both gram-positive and gram-negative bacteria. By testing its inhibitory effects on bacterial growth, researchers aim to understand its potential as an antimicrobial agent .

Medicinal Applications

Benzamides, including this compound, have been widely used in medical and pharmaceutical contexts. Their applications range from treating hyperactivity to cancer management. Additionally, they exhibit anti-inflammatory, analgesic, and anti-tumor properties .

Industrial Uses

Amide compounds find applications beyond medicine. In industrial sectors such as plastics, rubber, paper, and agriculture, benzamides play a role. Their versatility makes them valuable building blocks for various processes .

Drug Discovery

Amide derivatives, including this compound, have been explored in drug discovery efforts. Their unique chemical structures make them attractive candidates for developing novel therapeutic agents .

Hindered Amine Motifs

Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers have considered it for drug candidates containing hindered amine motifs .

properties

IUPAC Name

5-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-13-5-3-11(9-12(13)16(17)19)25(20,21)18-10-2-4-14-15(8-10)24-7-6-23-14/h3,5,9-10,14-15,18H,2,4,6-8H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSNHPYXUCREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide

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